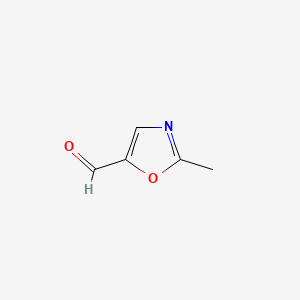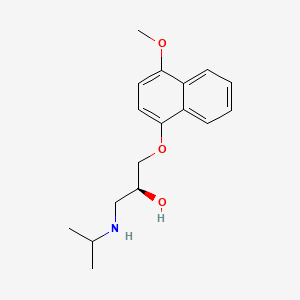
2-丙基己酸-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylhexanoic Acid-d7 is a deuterated analogue of 2-Propylhexanoic Acid, which is a derivative of hexanoic acid. This compound is often used in scientific research due to its unique properties, including its stability and ability to be used as a tracer in various studies. The molecular formula of 2-Propylhexanoic Acid-d7 is C9H11D7O2, and it has a molecular weight of 165.28.
科学研究应用
2-Propylhexanoic Acid-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a standard in quality control processes.
作用机制
Target of Action
2-Propylhexanoic Acid-d7 is the labelled analogue of 2-Propylhexanoic Acid
Biochemical Pathways
It’s known that stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Therefore, it can be inferred that 2-Propylhexanoic Acid-d7 might be involved in various metabolic pathways.
Pharmacokinetics
It’s known that the compound is used for pharmaceutical testing , suggesting that it has been studied for its pharmacokinetic properties.
Result of Action
For instance, 2-Propylhexanoic Acid has been found to have toxic effects when administered intraperitoneally .
Action Environment
It’s known that the compound is used in various research fields, including metabolic research and environmental studies , suggesting that its action may be influenced by various environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylhexanoic Acid-d7 typically involves the deuteration of 2-Propylhexanoic Acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a deuterium source to replace the hydrogen atoms with deuterium atoms.
Industrial Production Methods
In an industrial setting, the production of 2-Propylhexanoic Acid-d7 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
2-Propylhexanoic Acid-d7 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the carboxyl group is replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkyl halides, esters.
相似化合物的比较
2-Propylhexanoic Acid-d7 can be compared with other deuterated analogues and similar compounds such as:
2-Propylhexanoic Acid: The non-deuterated form, used in similar applications but lacks the tracing capability provided by deuterium.
Valproic Acid-d6: Another deuterated compound used in similar metabolic studies.
Hexanoic Acid-d11: A deuterated form of hexanoic acid, used in NMR spectroscopy and metabolic research.
The uniqueness of 2-Propylhexanoic Acid-d7 lies in its specific labeling with seven deuterium atoms, making it particularly useful for detailed metabolic studies and tracing experiments.
属性
CAS 编号 |
1246818-01-8 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
165.284 |
IUPAC 名称 |
2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 |
InChI 键 |
HWXRWNDOEKHFTL-WRYJHXPGSA-N |
SMILES |
CCCCC(CCC)C(=O)O |
同义词 |
4-Octanecarboxylic Acid-d7; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)
![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
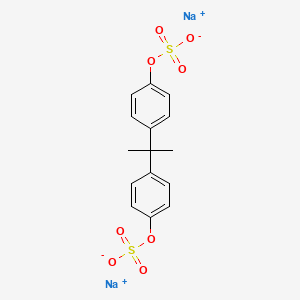
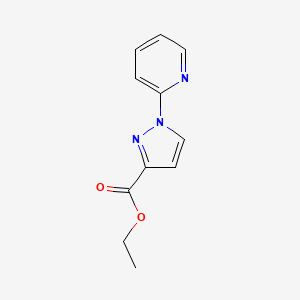
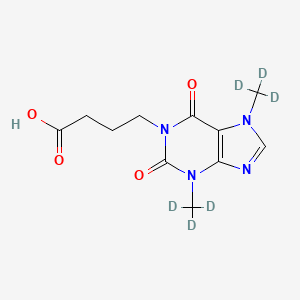
![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)
